molecular formula C6H4BrN3 B1290742 4-Brom-7H-pyrrolo[2,3-D]pyrimidin CAS No. 889939-42-8

4-Brom-7H-pyrrolo[2,3-D]pyrimidin

Katalognummer: B1290742
CAS-Nummer: 889939-42-8
Molekulargewicht: 198.02 g/mol
InChI-Schlüssel: ZFGUUMUJFWDZAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound with the molecular formula C6H4BrN3. It is a derivative of pyrrolo[2,3-D]pyrimidine, characterized by the presence of a bromine atom at the 4th position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

4-Bromo-7H-pyrrolo[2,3-D]pyrimidine has diverse applications in scientific research:

Wirkmechanismus

Target of Action

The primary target of 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine is p21-activated kinase 4 (PAK4) . PAK4 is a serine/threonine protein kinase that is widely found in eukaryotes . It is the key effector in a variety of signaling pathways, transmitting to downstream factors both inside and outside the cell and involved in processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Mode of Action

4-Bromo-7H-pyrrolo[2,3-D]pyrimidine acts as a competitive inhibitor of PAK4 . The compound forms strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent . The terminal amino group of the inhibitor was found to enhance hydrogen bonds or electrostatic interactions formed with the surrounding residues .

Biochemical Pathways

The inhibition of PAK4 by 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine affects a variety of signaling pathways. PAK4 is a key effector in these pathways, transmitting signals to downstream factors both inside and outside the cell . This affects processes such as cell growth, apoptosis prevention, cell proliferation, and senescence regulation .

Pharmacokinetics

The compound’s molecular weight is 19803 , which suggests it may have suitable properties for absorption, distribution, metabolism, and excretion (ADME)

Result of Action

The inhibition of PAK4 by 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine can lead to changes in cell growth, apoptosis prevention, cell proliferation, and senescence regulation . This is due to PAK4’s role in a variety of signaling pathways .

Action Environment

The action of 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine can be influenced by environmental factors. For instance, the compound demonstrates stability under normal temperature and humidity conditions . It may decompose in the presence of strong acids or alkalis . Therefore, proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants .

Biochemische Analyse

Biochemical Properties

4-Bromo-7H-pyrrolo[2,3-D]pyrimidine plays a crucial role in various biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been identified as an inhibitor of p21-activated kinase 4 (PAK4), a serine/threonine protein kinase involved in cell growth, apoptosis prevention, and cell proliferation . The compound interacts with the hinge region, β-sheets, and residues with charged side chains around the 4-substituent of PAK4, forming strong hydrogen bonds and electrostatic interactions . Additionally, 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine has shown potential as a dual inhibitor of aurora kinase A and epidermal growth factor receptor kinase, which are critical in cancer cell proliferation and survival .

Cellular Effects

4-Bromo-7H-pyrrolo[2,3-D]pyrimidine exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to induce cell cycle arrest at the G1/S phase in cancer cells, thereby inhibiting cell proliferation . It also affects the activity of key proteins involved in apoptosis, such as Caspase 8 and BAX, while decreasing the activity of anti-apoptotic proteins like Bcl2 . These effects highlight the compound’s potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine involves its binding interactions with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s inhibitory effect on PAK4 is mediated through its binding to the kinase domain, where it forms strong interactions with the hinge region and surrounding residues . This binding disrupts the kinase’s activity, thereby affecting downstream signaling pathways involved in cell growth and survival. Additionally, 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine’s dual inhibition of aurora kinase A and epidermal growth factor receptor kinase involves similar binding interactions, leading to the suppression of cancer cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine remains stable under inert atmosphere and low temperatures (2-8°C), which is essential for maintaining its biological activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of target enzymes and proteins, leading to prolonged effects on cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and proteins without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues . It is crucial to determine the optimal dosage that maximizes the compound’s therapeutic effects while minimizing adverse effects.

Metabolic Pathways

4-Bromo-7H-pyrrolo[2,3-D]pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolic flux and metabolite levels. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, which are mediated by specific enzymes in the liver and other tissues . These metabolic pathways play a critical role in determining the compound’s bioavailability and efficacy.

Transport and Distribution

The transport and distribution of 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine within cells and tissues are influenced by specific transporters and binding proteins. The compound may be transported across cell membranes through active or passive transport mechanisms, depending on its chemical properties . Once inside the cells, 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine may bind to specific proteins that facilitate its localization and accumulation in target tissues.

Subcellular Localization

The subcellular localization of 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization in the nucleus, cytoplasm, or other organelles can influence its interactions with target biomolecules and its overall biological effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine typically involves the bromination of 7H-pyrrolo[2,3-D]pyrimidine. One common method includes the reaction of 7H-pyrrolo[2,3-D]pyrimidine with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production methods for 4-Bromo-7H-pyrrolo[2,3-D]pyrimidine often involve large-scale bromination processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters precisely. The product is then purified through crystallization or chromatography techniques to achieve the desired quality .

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyrrolo[2,3-D]pyrimidines with various functional groups.

    Suzuki Coupling: Biaryl derivatives.

    Electrophilic Substitution: Nitro or sulfonyl derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine
  • 4-Fluoro-7H-pyrrolo[2,3-D]pyrimidine
  • 4-Iodo-7H-pyrrolo[2,3-D]pyrimidine

Uniqueness

4-Bromo-7H-pyrrolo[2,3-D]pyrimidine is unique due to the presence of the bromine atom, which influences its reactivity and biological activity. Bromine atoms can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes. Additionally, the bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to target proteins compared to its chloro, fluoro, and iodo analogs .

Eigenschaften

IUPAC Name

4-bromo-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3/c7-5-4-1-2-8-6(4)10-3-9-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFGUUMUJFWDZAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60631692
Record name 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889939-42-8
Record name 4-Bromo-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-7H-pyrrolo[2,3-d]pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 2
Reactant of Route 2
4-Bromo-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 3
Reactant of Route 3
4-Bromo-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 4
Reactant of Route 4
4-Bromo-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 5
Reactant of Route 5
4-Bromo-7H-pyrrolo[2,3-D]pyrimidine
Reactant of Route 6
Reactant of Route 6
4-Bromo-7H-pyrrolo[2,3-D]pyrimidine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.